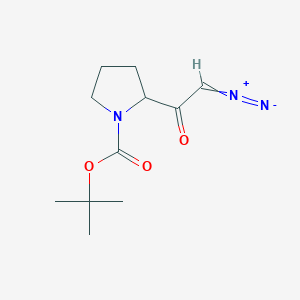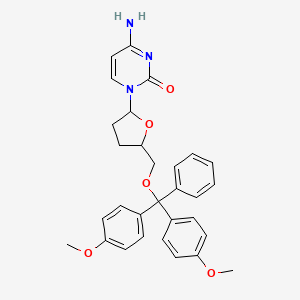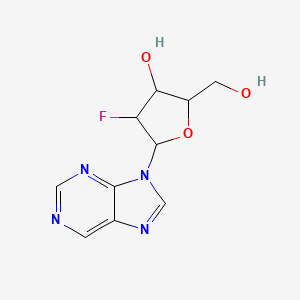![molecular formula C11H16N2O7 B12106044 1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12106044.png)
1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Methyl-5-hydroxyMethyluridine is a modified nucleoside that belongs to the class of purine nucleoside analogs. This compound has garnered significant attention due to its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of 2’-O-Methyl-5-hydroxyMethyluridine involve the inhibition of DNA synthesis and the induction of apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-5-hydroxyMethyluridine involves multiple steps. One common method includes the protection of the hydroxyl groups, followed by methylation and subsequent deprotection. The synthesis of 2’-O-Methyl-5-hydroxyMethylcytidine, a related compound, has been developed using phosphoramidite monomers. This method involves the optimization of mild post-synthetic deprotection conditions to enable the synthesis of RNA containing various cytosine modifications .
Industrial Production Methods
Industrial production of 2’-O-Methyl-5-hydroxyMethyluridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is produced in various quantities, ranging from grams for research purposes to several kilograms for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-Methyl-5-hydroxyMethyluridine undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form various derivatives.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving 2’-O-Methyl-5-hydroxyMethyluridine include oxidizing agents and methylating agents. The reaction conditions are typically mild to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include various methylated and hydroxymethylated derivatives, which can be further utilized in scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
2’-O-Methyl-5-hydroxyMethyluridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Studied for its role in RNA modifications and epigenetic regulation.
Medicine: Investigated for its antitumor activity and potential therapeutic applications in treating lymphoid malignancies.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents
Wirkmechanismus
The mechanism of action of 2’-O-Methyl-5-hydroxyMethyluridine involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound targets specific molecular pathways, including the inhibition of DNA polymerase and the activation of apoptotic pathways. The precise molecular targets and pathways involved are still under investigation, but the compound’s ability to induce cell death in cancer cells is well-documented .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxymethylcytidine: Another modified nucleoside with similar chemical properties and biological activities.
5-Formylcytidine: A related compound that undergoes similar chemical reactions and has comparable applications in scientific research.
Uniqueness
2’-O-Methyl-5-hydroxyMethyluridine is unique due to its specific methylation pattern and its broad antitumor activity. Unlike other similar compounds, it has shown significant potential in targeting indolent lymphoid malignancies and inducing apoptosis in cancer cells .
Eigenschaften
Molekularformel |
C11H16N2O7 |
|---|---|
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18) |
InChI-Schlüssel |
ZJQLVUOUHLNLDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B12105961.png)

![5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B12105970.png)

![3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid](/img/structure/B12105982.png)


![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12106004.png)
![[11-Formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12106007.png)





